1-Ethyl-5-methyl-1H-pyrazole-3-carboxamide
Overview
Description
1-Ethyl-5-methyl-1H-pyrazole-3-carboxamide is a heterocyclic compound with the molecular formula C7H10N2O It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms at positions 1 and 2
Scientific Research Applications
1-Ethyl-5-methyl-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and proteins .
Mode of Action
Pyrazole derivatives, in general, are known for their ability to form hydrogen bonds due to the presence of two adjacent nitrogen atoms in their structure . This property allows them to interact effectively with their biological targets .
Biochemical Pathways
Pyrazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that pyrazole derivatives may affect multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (15417 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
Some pyrazole derivatives have shown significant antifungal and insecticidal activity , suggesting that 1-Ethyl-5-methyl-1H-pyrazole-3-carboxamide may have similar effects.
Future Directions
Preparation Methods
The synthesis of 1-Ethyl-5-methyl-1H-pyrazole-3-carboxamide typically involves the reaction of 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid with an appropriate amine under dehydrating conditions. One common method includes the use of reagents such as thionyl chloride or carbodiimides to facilitate the formation of the amide bond. The reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1-Ethyl-5-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amide group can be replaced by other nucleophiles such as halides or alkoxides under appropriate conditions.
Common reagents and conditions for these reactions include the use of strong acids or bases, organic solvents, and catalysts like palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
1-Ethyl-5-methyl-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid: This compound has a similar structure but with a carboxylic acid group instead of an amide group, leading to different chemical properties and reactivity.
1-Methyl-3-ethyl-1H-pyrazole-5-carboxamide: This is another derivative with a different substitution pattern, affecting its biological activity and applications.
1-Ethyl-3-phenyl-1H-pyrazole-5-carboxamide: The presence of a phenyl group introduces additional steric and electronic effects, influencing the compound’s interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-ethyl-5-methylpyrazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-3-10-5(2)4-6(9-10)7(8)11/h4H,3H2,1-2H3,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLHVDJWBMTGQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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